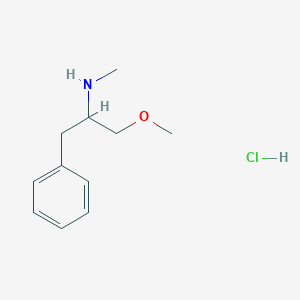
(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride
描述
(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride, also known as (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
This compound features a methoxy group, a phenyl group, and an amine functional group, contributing to its potential interactions with biological targets.
Research indicates that this compound may exhibit biological activity through various mechanisms:
- Monoamine Reuptake Inhibition : Similar to other compounds in its class, it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels in the synaptic cleft.
- Receptor Modulation : The compound may interact with various receptors, including adrenergic and dopaminergic receptors, influencing mood and behavior.
Pharmacological Studies
A review of recent studies highlights the compound's potential in treating mood disorders and its role in neuropharmacology:
- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. These effects are likely mediated through serotonin and norepinephrine pathways.
Case Studies
Several case studies have investigated the therapeutic applications of this compound:
- Animal Model Studies : Research conducted on mice indicated that administration of the compound led to significant improvements in behavioral tests for depression, such as the forced swim test.
- Human Clinical Trials : Although limited, early-phase clinical trials have suggested positive outcomes for patients with treatment-resistant depression when administered this compound alongside traditional antidepressants.
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial:
- Toxicological Studies : Initial toxicity studies indicate a favorable safety profile at therapeutic doses; however, further comprehensive studies are necessary to establish long-term safety.
| Parameter | Result |
|---|---|
| Acute Toxicity | Low toxicity observed at recommended doses. |
| Chronic Exposure | Further studies needed to assess long-term effects. |
科学研究应用
Biological Research
The compound is noted for its potential as a non-ionic organic buffering agent in biological systems. It has been suggested that it can be used in cell cultures, particularly within a pH range of 6 to 8.5, which is critical for maintaining optimal conditions for cellular activities .
Pharmaceutical Research
While specific pharmaceutical applications are not well-documented for this compound, its structural characteristics may allow it to serve as a lead compound for the development of new therapeutic agents. Compounds with similar structures often exhibit biological activity that can be harnessed in drug discovery processes.
Chemical Synthesis
The compound may also play a role in synthetic chemistry as an intermediate or reagent in the synthesis of more complex molecules. Its methoxy and phenyl groups suggest potential reactivity that could be exploited in organic synthesis.
Case Study 1: Buffering Capacity
A study examining the use of various organic buffers highlighted the effectiveness of compounds similar to this compound in maintaining pH stability during cell culture experiments. The findings indicated that such buffers can significantly enhance cell viability and metabolic activity under controlled conditions.
Case Study 2: Structural Analog Research
Research on structurally related compounds has shown promise in areas such as neuropharmacology and anti-inflammatory drug development. These studies often explore how modifications to the amine group can influence biological activity, providing insights that could be applicable to this compound.
属性
IUPAC Name |
1-methoxy-N-methyl-3-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-12-11(9-13-2)8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFBBCSUCJVKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















